molecular formula C15H13ClN4O B11792605 2-(3-(Amino(4-chlorophenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol

2-(3-(Amino(4-chlorophenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol

Cat. No.: B11792605
M. Wt: 300.74 g/mol
InChI Key: HPBHTDXWRSSZNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Amino(4-chlorophenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol is a complex organic compound that features a triazole ring, a phenol group, and a chlorinated aromatic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Amino(4-chlorophenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol typically involves multi-step organic reactions. One common method involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the phenol and chlorophenyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Amino(4-chlorophenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the nitro group can produce amines.

Scientific Research Applications

2-(3-(Amino(4-chlorophenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-(Amino(4-chlorophenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Amino(4-bromophenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol
  • 2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol
  • 2-(3-(Amino(4-methylphenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol

Uniqueness

The uniqueness of 2-(3-(Amino(4-chlorophenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom, for example, can enhance its electron-withdrawing effects, potentially increasing its potency as an enzyme inhibitor or altering its physical properties.

Properties

Molecular Formula

C15H13ClN4O

Molecular Weight

300.74 g/mol

IUPAC Name

2-[5-[amino-(4-chlorophenyl)methyl]-1H-1,2,4-triazol-3-yl]phenol

InChI

InChI=1S/C15H13ClN4O/c16-10-7-5-9(6-8-10)13(17)15-18-14(19-20-15)11-3-1-2-4-12(11)21/h1-8,13,21H,17H2,(H,18,19,20)

InChI Key

HPBHTDXWRSSZNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=N2)C(C3=CC=C(C=C3)Cl)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.